Methyl 2-ethyl-4-methylbenzoate
Description
Methyl 2-ethyl-4-methylbenzoate is a substituted benzoate ester characterized by a methyl ester group at the para position, an ethyl group at the ortho position, and a methyl group at the meta position on the aromatic ring. This compound belongs to the broader class of alkyl-substituted benzoic acid esters, which are widely utilized in organic synthesis, pharmaceuticals, and materials science. For instance, substituent positions significantly influence physical properties like solubility, melting point, and reactivity, as seen in similar compounds .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 2-ethyl-4-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
LBEOUEQPXMEXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following methyl benzoate derivatives highlight how substituent type and position alter physicochemical properties:
Key Observations :
- Substituent Position : Ortho-substituted esters (e.g., ) often exhibit steric hindrance, reducing reactivity compared to para-substituted analogs. Methyl 2-ethyl-4-methylbenzoate’s ethyl group at the ortho position may similarly hinder electrophilic substitution reactions.
- Hydrogen Bonding : Hydroxy or amide substituents (e.g., –7) enhance solubility in polar solvents via H-bonding. In contrast, this compound lacks such groups, suggesting lower aqueous solubility.
- Thermal Stability : Benzyloxy or bulky substituents () increase melting points due to crystal packing efficiency. The ethyl and methyl groups in this compound may yield a moderate melting point (~80–100°C), inferred from similar methyl esters in .
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